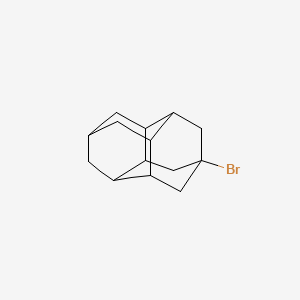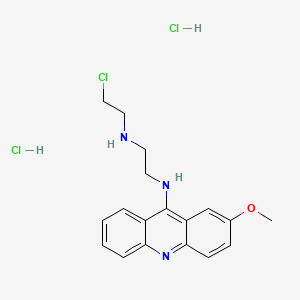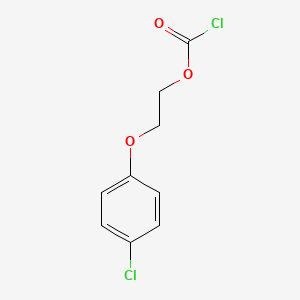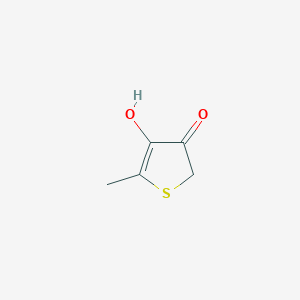
Acetic acid, (di-2-propenylamino)oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (di-2-propenylamino)oxo-, ethyl ester is a complex organic compound characterized by its unique structure, which includes an ester group and a tertiary amide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (di-2-propenylamino)oxo-, ethyl ester typically involves the reaction of acetic acid with di-2-propenylamine under controlled conditions. The reaction is facilitated by the presence of a catalyst, often a strong acid like sulfuric acid, which helps in the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (di-2-propenylamino)oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Acetic acid, (di-2-propenylamino)oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, (di-2-propenylamino)oxo-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The di-2-propenylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, (di-2-propenylamino)oxo-, methyl ester
- Acetic acid, (di-2-propenylamino)oxo-, propyl ester
- Acetic acid, (di-2-propenylamino)oxo-, butyl ester
Uniqueness
Acetic acid, (di-2-propenylamino)oxo-, ethyl ester is unique due to its specific ester and amide groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
36342-06-0 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
ethyl 2-[bis(prop-2-enyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C10H15NO3/c1-4-7-11(8-5-2)9(12)10(13)14-6-3/h4-5H,1-2,6-8H2,3H3 |
Clave InChI |
ZDJOYLZBTPINCT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)



![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)








![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)
